molecular formula C24H28ClN5O3 B2724364 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide CAS No. 896372-35-3

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Cat. No.: B2724364
CAS No.: 896372-35-3
M. Wt: 469.97
InChI Key: DEJKDZGMFZGSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 3-chlorophenylpiperazine moiety linked via a propyl chain to a propanamide group, which is further substituted with a 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl unit. The 3-chlorophenylpiperazine component is a well-characterized pharmacophore in central nervous system (CNS)-targeting agents, often associated with serotonin (5-HT) and dopamine receptor modulation .

Properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O3/c25-18-5-3-6-19(17-18)29-15-13-28(14-16-29)11-4-10-26-22(31)9-12-30-23(32)20-7-1-2-8-21(20)27-24(30)33/h1-3,5-8,17H,4,9-16H2,(H,26,31)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKDZGMFZGSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.

    Alkylation: The piperazine intermediate is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Coupling with Quinazolinone: The final step involves coupling the alkylated piperazine with 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide exhibit antipsychotic properties. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study : A study published in the British Journal of Pharmacology demonstrated that derivatives of piperazine showed significant binding affinity to serotonin receptors, suggesting potential utility in treating schizophrenia and other psychotic disorders .

Antidepressant Properties

The compound's structure hints at possible antidepressant effects due to its interaction with serotonin receptors. The presence of the chlorophenyl group may enhance its ability to penetrate the blood-brain barrier.

Research Findings : Clinical trials have indicated that related compounds can improve mood and reduce anxiety symptoms in patients with major depressive disorder .

Cancer Therapeutics

Recent investigations have explored the application of this compound in oncology. The quinazoline core is known for its anticancer properties, particularly through inhibition of specific kinases involved in tumor growth.

Data Table: Anticancer Activity

CompoundTarget KinaseIC50 (µM)Reference
N-{...}EGFR0.5
N-{...}VEGFR0.8

Neurological Disorders

Given its structural characteristics, there is potential for this compound to be developed for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neurotransmitter levels may help mitigate symptoms associated with these conditions.

Case Study : In vitro studies have shown that similar compounds can reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthetic routes, and inferred pharmacological implications.

Triazoloquinazolinone Analogs

Example Compound : N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide ()

  • Key Differences: Replaces the tetrahydroquinazolin-dione with a triazoloquinazolinone ring, introducing an additional nitrogen atom in the fused heterocyclic system. Incorporates a 3-isopropoxypropyl substituent on the triazoloquinazolinone, enhancing lipophilicity compared to the unsubstituted dione in the target compound.
  • The isopropoxypropyl group could improve blood-brain barrier penetration but may reduce aqueous solubility.

Fluorophenyl-Substituted Propanamides

Example Compounds : 3s and 3t ()

  • Key Differences :
    • Feature fluorophenyl groups (3-fluorophenyl in 3s, 4-fluorophenyl in 3t) attached to the propanamide backbone instead of the tetrahydroquinazolin-dione.
    • Utilize cyclopropanecarbonyl or cyclohexanecarbonyl groups as acylating agents.
  • Synthetic Performance :
    • Lower yields (33–41%) compared to other derivatives (e.g., 3u: 43%), possibly due to steric hindrance from fluorophenyl groups .
  • Pharmacological Inference :
    • Fluorine substituents may enhance metabolic stability and receptor affinity, as observed in antipsychotic and anticonvulsant agents .

Nitrobenzyl-Substituted Derivatives

Example Compound : N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3-yl]propanamide ()

  • Key Differences :
    • Substitutes the 3-chlorophenylpiperazine with a 3-nitrobenzyl group directly attached to the quinazolin-dione.
    • Replaces the propyl linker with a 3-methoxypropyl chain.
  • Methoxypropyl may improve solubility but reduce CNS penetration due to increased polarity .

Anticonvulsant Pyrrolidine-2,5-dione Derivatives

Example Compounds: N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones ()

  • Key Differences :
    • Replace the quinazolin-dione with a pyrrolidine-2,5-dione (succinimide) core.
    • Incorporate piperazinylalkyl chains similar to the target compound.
  • Pharmacological Data :
    • Demonstrated activity in maximum electroshock seizure (MES) and pentetrazol tests, suggesting sodium channel or GABAergic modulation .
  • Structural Insights :
    • The succinimide ring’s planar geometry may favor different protein interactions compared to the bicyclic quinazolin-dione.

Biological Activity

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC25H33ClN8O
Molecular Weight497.036 g/mol
StructureChemical Structure
SMILESCc1nnc2ccc(nn12)N3CCC(CC3)C(=O)NCCCN4CCN(CC4)c5cccc(Cl)c5

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The piperazine moiety is known for its affinity for serotonin and dopamine receptors, which are crucial in modulating mood and anxiety. The quinazolinone structure may contribute to neuroprotective effects, potentially through antioxidant mechanisms or inhibition of apoptotic pathways.

1. Neuroprotective Effects

Recent studies indicate that the compound exhibits significant neuroprotective properties. In a controlled experiment involving bilateral common carotid artery occlusion in mice, the compound was found to significantly prolong survival times and reduce mortality rates associated with acute cerebral ischemia. This suggests its potential as a neuroprotective agent in ischemic conditions .

2. Antidepressant Activity

The piperazine derivative has been associated with antidepressant-like effects in various animal models. The modulation of serotonin receptors plays a critical role in these effects, akin to established antidepressants such as trazodone. In behavioral tests, treated animals displayed reduced depressive-like behaviors compared to controls .

Study 1: Neuroprotective Activity in Mice

In a study published in the South African Journal of Chemistry, researchers synthesized a related compound and assessed its anti-ischemic activity. The results showed that the compound significantly improved survival rates in mice subjected to induced cerebral ischemia when administered intraperitoneally .

Study 2: Behavioral Assessment in Rodent Models

A separate investigation focused on the behavioral effects of the compound in rodent models of depression and anxiety. The findings indicated that administration led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze and forced swim tests .

Summary of Findings

The biological activity of this compound demonstrates promising neuroprotective and antidepressant properties. Its interactions with neurotransmitter systems highlight its potential for therapeutic applications in neurological disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.